Product packaging for Bromovulone III(Cat. No.:)

Bromovulone III

Cat. No.: B1250371
M. Wt: 425.4 g/mol
InChI Key: SEUGRXZAXYVQIH-WSLYZSCVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromovulone III is a cyclopentenone prostanoid isolated from the soft coral Clavularia viridis . This compound is of significant interest in oncological research due to its potent anti-tumor activity. Studies have demonstrated that this compound can induce apoptosis in human hormone-resistant prostate cancer cells (such as PC-3) with a potency 30 to 100 times greater than other cyclopentenone prostaglandins like PGA1, PGA2, and Δ12-PGJ2 . The primary mechanism of action involves the induction of Fas receptor clustering on the cell membrane, which subsequently triggers a cascade of caspase activation. This process begins with the activation of caspase-8, followed by Bid cleavage, activation of caspase-9, and finally the execution of apoptosis via caspase-3 . This Fas-mediated signaling occurs without causing DNA breakage, indicating a unique pathway for initiating cell death. The α-bromoacryloyl moiety, a structural feature it shares with other cytotoxic natural products, is considered a key pharmacophore that may act as a Michael acceptor for cellular nucleophiles, potentially leading to the covalent modification of specific protein targets . As a coral-derived natural product, this compound exemplifies the potential of marine invertebrates as a source of novel bioactive compounds for drug discovery and biological research . This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures with human patients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H29BrO4 B1250371 Bromovulone III

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H29BrO4

Molecular Weight

425.4 g/mol

IUPAC Name

methyl (E,7E)-7-[(2R)-4-bromo-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate

InChI

InChI=1S/C21H29BrO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1

InChI Key

SEUGRXZAXYVQIH-WSLYZSCVSA-N

Isomeric SMILES

CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Br)O

Canonical SMILES

CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Br)O

Synonyms

bromovulone III

Origin of Product

United States

Isolation and Structural Characterization of Bromovulone Iii

Bromovulone III is a marine natural product that has been isolated from the soft coral Clavularia viridis. vliz.be Specifically, it was identified in specimens collected in Taiwan. acs.orgnih.govacs.org The isolation process involved a bioassay-guided fractionation of a dichloromethane-methanol (CH2Cl2-MeOH) extract of the octocoral. acs.orgnih.govacs.org

The structural determination of this compound was accomplished through extensive spectroscopic analysis. acs.org High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFABMS) established its molecular formula as C21H29O4Br. acs.org Further detailed structural features were elucidated using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. acs.orgnih.govacs.org These advanced analytical methods are crucial for assigning the precise connectivity and stereochemistry of complex organic molecules.

Table 1: Chemical Data for this compound

Property Data Source
Molecular Formula C21H29O4Br acs.org
Natural Source Clavularia viridis (Octocoral) vliz.beacs.orgnih.gov
Compound Class Halogenated Prostanoid nih.govacs.orgnih.gov

| Structure Determination Methods | NMR (COSY, HSQC, HMBC), HRFABMS | acs.orgnih.govacs.org |

Structural Relationship to Clavulones and Other Halogenated Prostanoids

Bromovulone III belongs to the larger class of marine prostanoids, which are structurally related to prostaglandins (B1171923). nih.govnih.gov These compounds are characterized by a core prostanoic acid skeleton. This compound is specifically classified as a halogenated prostanoid due to the presence of a bromine atom in its structure. nih.govnih.govunife.it

It is part of a diverse family of structurally similar compounds isolated from the soft coral Clavularia viridis. nih.govresearchgate.netjst.go.jp This family includes the well-known clavulones, as well as other halogenated variants such as chlorovulones and iodovulones. nih.govmdpi.com Research has shown that this compound is an isomer of another related compound, Bromovulone II. acs.org The structural elucidation of this compound was aided by comparing its spectral data with those of Iodovulone II, highlighting the close structural similarities among these marine-derived molecules. acs.org The shared structural motif across these compounds is a cyclopentenone ring with two aliphatic side chains, a feature characteristic of many prostanoids. mdpi.com The variation in halogen atoms (chlorine, bromine, iodine) and their positions, along with other functional group modifications, gives rise to the wide array of clavulones and vulones found in C. viridis. nih.govacs.orgmdpi.com

Table 2: Compound Names Mentioned

Compound Name
4-deacetoxyl-12-O-deacetylclavulone I
4-deacetoxyl-12-O-deacetylclavulone II
4-deacetoxyl-12-O-deacetylclavulone III
7-acetoxy-7,8-dihydroiodovulone
Bromovulone I
Bromovulone II
This compound
Chlorovulone II
Chlorovulone III
Chlorovulones
Clavubicyclone
Clavulone I
Clavulone II
Clavulone III
Clavulones
Claviridenone E
Clavirins
Discorhabdin C
Iodovulone I
Iodovulone II
Iodovulone III
Iodovulones
Preclavulone lactones
Tricycloclavulone

An in-depth examination of the marine-derived prostanoid, this compound, reveals a fascinating intersection of common lipid signaling pathways and specialized enzymatic modifications. This article focuses exclusively on the biosynthetic origins of this compound, tracing its derivation from fundamental prostaglandin (B15479496) pathways to the unique halogenation event that defines its structure.

Total Synthesis of Bromovulone Iii

Retrosynthetic Analysis and Key Disconnections

A common retrosynthetic approach to cyclopentenone prostanoids like this compound involves disconnecting the two side chains from the central cyclopentenone core. This leads to a key intermediate, a functionalized and enantiomerically pure 4-hydroxycyclopentenone. nih.gov This building block can then be elaborated by the sequential introduction of the alpha- and omega-side chains through various coupling strategies.

Further disconnection of the 4-hydroxycyclopentenone intermediate can lead to simpler, achiral starting materials. The challenge then lies in the development of a stereoselective synthesis of this key building block.

Notable Synthetic Strategies and Methodologies

Several research groups have developed elegant strategies for the synthesis of marine prostanoids. A notable strategy involves the use of a chiral 4-hydroxy-2-cyclopentenone (B1226963) as a versatile starting material. nih.gov The synthesis of this key intermediate has been achieved through various methods, including enzymatic resolutions and asymmetric synthesis.

Once the chiral cyclopentenone core is obtained, the side chains are introduced. The alpha-side chain is often installed via a conjugate addition reaction, using an organocuprate reagent derived from the appropriate side-chain precursor. The omega-side chain can then be introduced by trapping the resulting enolate with an electrophilic side-chain synthon. These approaches have been successfully applied to the synthesis of clavulones and have been adapted for the synthesis of halogenated analogs like this compound. nih.gov

Challenges and Innovations in the Synthesis

The synthesis of this compound presents several challenges, including the stereocontrolled construction of the multiple chiral centers and the introduction of the bromine atom at the correct position with the desired stereochemistry. The development of new synthetic methods for the construction of the cyclopentenone core and for the diastereoselective introduction of the side chains has been a significant area of innovation.

The synthesis of halogenated prostaglandins (B1171923) has been an area of interest, with methods being developed for the regioselective introduction of halogens onto the prostaglandin (B15479496) scaffold. nih.gov These methodologies are crucial for the successful total synthesis of compounds like this compound and its analogs, enabling the exploration of structure-activity relationships.

Chemical Synthesis and Derivatization Strategies

Methodologies for Total Synthesis of Analogous Clavulone Prostanoids from Chiral Precursors

The total synthesis of clavulone prostanoids, a class of marine natural products to which Bromovulone III belongs, has been a significant area of research. These syntheses often rely on the use of chiral building blocks to establish the correct stereochemistry of the final molecule. A common and effective strategy involves starting with chiral cyclopentenone derivatives. researchgate.netnih.gov

One established approach begins with optically pure (S)-4-hydroxycyclopent-2-enone or its protected derivatives. researchgate.netnih.gov This precursor contains a key stereocenter that dictates the absolute configuration of the cyclopentane (B165970) ring in the final product. The synthesis typically proceeds in a convergent manner, where the two side chains of the prostanoid are constructed separately and then coupled to the cyclopentenone core.

Key synthetic transformations in the synthesis of clavulones include:

Aldol Condensation: This reaction is frequently used to attach the alpha-side chain to the cyclopentenone ring. researchgate.net

Selective Reduction: Stereoselective reduction of ketone functionalities is crucial for establishing the correct configuration of hydroxyl groups on the ring and side chains. researchgate.net

Olefin Metathesis: This powerful carbon-carbon bond-forming reaction can be employed to construct the unsaturated side chains.

Wittig and Horner-Wadsworth-Emmons Reactions: These are classic methods used to form the carbon-carbon double bonds present in the prostanoid side chains.

For instance, the total synthesis of Clavulolactones II and III was successfully achieved from (S)-4-((tert-butyldimethylsilyl)oxy)cyclopent-2-en-1-one over nine steps, highlighting the utility of this chiral precursor. researchgate.net The synthesis of clavulone and chlorovulone has also been accomplished starting from chiral 4-hydroxy-2-cyclopentenone (B1226963). nih.gov These established methodologies provide a robust framework for the synthesis of other members of the clavulone family.

Precursor/IntermediateKey Reaction TypePurpose in SynthesisReference
(S)-4-hydroxycyclopent-2-enoneStarting MaterialProvides the chiral core for the prostanoid structure. researchgate.netnih.gov
Aldehyde Side ChainAldol CondensationCouples the alpha-side chain to the cyclopentenone ring. researchgate.net
Ketone IntermediatesSelective ReductionEstablishes the stereochemistry of alcohol functionalities. researchgate.net
Phosphonium YlidesWittig ReactionForms C=C double bonds in the side chains.

Potential Synthetic Routes to this compound

While a specific, published total synthesis of this compound is not widely detailed, potential routes can be extrapolated from the successful syntheses of its close analogues, such as clavulone and chlorovulone. nih.gov A logical approach would mirror these strategies, beginning with a chiral 4-hydroxy-2-cyclopentenone derivative to set the core stereochemistry.

A potential convergent synthesis would involve three main stages:

Synthesis of the Cyclopentenone Core: This would involve protecting the hydroxyl group of (S)-4-hydroxycyclopent-2-enone and introducing the bromo-substituted side chain at the appropriate position.

Synthesis of the Omega Side Chain: The second, longer side chain would be synthesized separately as an organometallic reagent (e.g., an organocuprate) or a phosphonate (B1237965) for a Horner-Wadsworth-Emmons coupling.

Coupling and Final Modifications: The omega side chain would be added to the cyclopentenone core, followed by deprotection and any necessary functional group manipulations to yield this compound.

A key challenge in the synthesis of this compound is the introduction of the α-bromoacryloyl moiety. researchgate.net This functional group could potentially be introduced late in the synthesis by reacting a corresponding amine or alcohol precursor with α-bromoacrylic acid or its activated derivatives. nih.gov The development of a synthetic route is crucial not only for confirming the structure of the natural product but also for providing access to material for further biological study. vliz.benih.gov

Design and Synthesis of this compound Analogues for Research Purposes

The design and synthesis of analogues of a biologically active natural product like this compound is a critical step in medicinal chemistry research. The primary goal is to conduct structure-activity relationship (SAR) studies. By systematically modifying different parts of the molecule, researchers can identify which functional groups are essential for its biological activity and which can be altered to improve properties like potency and selectivity. vliz.be

For this compound, synthetic analogues could be designed to explore several key structural features:

The α-bromoacryloyl Moiety: This group is a potential alkylating agent, and its reactivity is likely crucial to the compound's cytotoxicity. nih.govunife.it Analogues could be synthesized with different halogens (e.g., chlorine, iodine) or with this group removed or replaced entirely to test its importance.

The Side Chains: The length, saturation, and functionalization of the two prostanoid side chains can be varied. These changes can affect how the molecule binds to its biological target.

The Cyclopentenone Ring: Modifications to the ring, such as altering the substituents or their stereochemistry, can provide insight into the spatial requirements of the target.

The synthesis of these analogues would leverage the flexible, convergent strategies developed for the total synthesis of clavulones. By creating a library of related compounds, researchers can build a detailed understanding of the pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity.

Analogue Design StrategyResearch PurposePotential Synthetic Method
Modification of the α-bromoacryloyl groupTo determine its role in cytotoxicity and as a reactive handle.Late-stage acylation with modified acrylic acids. nih.gov
Alteration of side chain length/saturationTo probe the binding pocket of the biological target.Use of different building blocks in a convergent synthesis.
Inversion of stereocentersTo understand the importance of 3D structure for activity.Use of enantiomeric starting materials or stereoinverting reactions.
Replacement of the bromine atomTo study the effect of the halogen on reactivity and binding.Halogen exchange reactions or synthesis from halogenated precursors.

Structure-Guided Derivatization Techniques (e.g., Mosher Ester) for Absolute Configuration Determination and Probe Generation

Determining the absolute configuration of complex chiral molecules like this compound is a non-trivial task. One of the most powerful and widely used techniques for this purpose is Mosher's ester analysis, an NMR-based method. google.comresearchgate.netspringernature.com This method is particularly useful for determining the stereochemistry of secondary alcohol (carbinol) centers, which are present in prostanoids. researchgate.netunit.no

The procedure involves the following steps:

Derivatization: The chiral alcohol of unknown configuration is reacted separately with the (R)- and (S)-enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. youtube.comlibretexts.org This reaction forms a pair of diastereomeric esters.

NMR Analysis: Because the products are diastereomers, they have distinct physical properties and, crucially, different ¹H NMR spectra. youtube.com The proton signals for the groups close to the newly formed chiral ester center will have different chemical shifts in the two spectra.

Configuration Assignment: By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, the absolute configuration of the original alcohol can be determined. A systematic difference in chemical shifts (Δδ = δS - δR) is observed for protons on either side of the carbinol center. researchgate.netnih.gov Based on an established conformational model of the Mosher esters, the signs of these Δδ values allow for an unambiguous assignment of the absolute configuration. libretexts.org

This derivatization technique essentially generates a molecular "probe" where the MTPA moiety's magnetic anisotropy influences the local chemical environment, allowing the stereochemistry to be read out via NMR. The reliability of Mosher's method has made it an indispensable tool in the structural elucidation of marine natural products, including clavulones. researchgate.netacs.org

StepDescriptionKey Reagent/TechniqueOutcomeReference
1. EsterificationThe unknown alcohol is converted into two different esters.(R)- and (S)-MTPA (Mosher's acid)A pair of diastereomers. researchgate.netyoutube.com
2. NMR SpectroscopyThe ¹H NMR spectrum of each diastereomer is acquired.High-resolution NMRTwo distinct NMR spectra with different chemical shifts. youtube.comlibretexts.org
3. Data AnalysisThe chemical shifts of corresponding protons are compared (Δδ = δS - δR).Analysis of Δδ valuesUnambiguous assignment of the alcohol's absolute configuration. researchgate.netspringernature.com

Molecular and Cellular Mechanisms of Action

Apoptosis Induction Pathways

The pro-apoptotic activity of Bromovulone III is driven by a series of orchestrated events that engage multiple cellular compartments and signaling cascades. The specific pathways activated can vary depending on the cell type, but they converge on the activation of caspases, the executioners of apoptosis.

Activation of Endoplasmic Reticulum (ER) Stress Responses

In certain cancer cell lines, such as human hepatocellular carcinoma (Hep3B), a primary mechanism of this compound-induced apoptosis is the induction of Endoplasmic Reticulum (ER) stress. frontiersin.orgnih.govnih.gov The ER is a critical organelle for protein folding and calcium homeostasis. researchgate.net An accumulation of unfolded or misfolded proteins triggers the Unfolded Protein Response (UPR), a state of ER stress. researchgate.netresearchgate.net Electron microscopy has detected morphological changes, including swelling, in the ER of Hep3B cells treated with this compound, providing physical evidence of this stress. frontiersin.org This ER stress is a key initiating event that leads to the activation of downstream apoptotic signals. frontiersin.orgnih.gov

Involvement of Transcription Factor CHOP/GADD153

A direct consequence of ER stress induction by this compound is the activation of the transcription factor C/EBP homologous protein (CHOP), also known as Growth Arrest and DNA Damage-inducible protein 153 (GADD153). frontiersin.orgnih.gov Under normal conditions, CHOP/GADD153 is expressed at very low levels. nih.gov However, following treatment with this compound, its expression markedly increases in Hep3B cells. nih.govnih.gov CHOP/GADD153 is a well-established biological marker for ER stress and plays a crucial role in mediating apoptosis under such conditions. frontiersin.orgnih.gov Its upregulation is a pivotal step that links the initial stress signal in the ER to the cellular machinery of apoptosis. frontiersin.org

Caspase Cascade Activation (Caspase-12, Caspase-9, Caspase-8, Caspase-3)

The induction of apoptosis by this compound ultimately relies on the activation of a cascade of cysteine-aspartic proteases known as caspases. researchgate.net These enzymes are synthesized as inactive zymogens (procaspases) and are activated through proteolytic cleavage. researchgate.netnih.gov this compound has been shown to activate a range of initiator and executioner caspases, with the specific pathway varying between cell types.

Caspase-12 and Caspase-7 : In hepatocellular carcinoma Hep3B cells, where ER stress is the primary trigger, this compound leads to the cleavage and activation of caspase-12 and caspase-7. frontiersin.orgnih.govnih.govnih.gov Caspase-12 is specifically associated with ER stress-mediated apoptosis. frontiersin.orgnih.gov

Caspase-8, Caspase-9, and Caspase-3 : In human hormone-resistant prostate cancer cells (PC-3), the apoptotic pathway appears to be initiated differently. This compound induces the activation of caspase-8, caspase-9, and the principal executioner caspase, caspase-3. wikipedia.org Notably, in this cell line, caspase-8 activation is the earliest event detected in the cascade. wikipedia.org The activation of both caspase-8 (typically associated with the extrinsic death receptor pathway) and caspase-9 (central to the intrinsic mitochondrial pathway) suggests a crosstalk between these two major apoptotic routes. wikipedia.org

Table 1: Caspase Activation by this compound in Different Cancer Cell Lines

Cell Line Primary Pathway Activated Caspases Citation
Hep3B (Hepatocellular Carcinoma) Endoplasmic Reticulum Stress Caspase-12, Caspase-7 frontiersin.orgnih.govnih.gov
PC-3 (Prostate Cancer) Fas Clustering / Death Receptor Caspase-8, Caspase-9, Caspase-3 wikipedia.org
HL-60 (Promyelocytic Leukemia) Mitochondria-related Caspase-9, Caspase-3 frontiersin.org

Fas Receptor Redistribution and Clustering

In PC-3 prostate cancer cells, this compound triggers a rapid redistribution and clustering of the Fas receptor (also known as CD95 or APO-1) on the cell surface. wikipedia.org This event is significant because the aggregation of Fas receptors is a key step in the initiation of the extrinsic apoptosis pathway, which typically leads to the recruitment of adaptor proteins and the activation of caspase-8. wikipedia.org Interestingly, this compound induces this clustering without altering the total protein levels of death receptors or their ligands. wikipedia.org This suggests a mechanism of action that modulates the spatial organization of existing receptors within the plasma membrane to initiate the death signal, a process that can occur independently of the receptor's natural ligand, FasL. wikipedia.org

Cleavage of Anti-apoptotic Proteins (e.g., Mcl-1)

To successfully execute apoptosis, pro-survival signals must be overcome. This compound contributes to this by inducing the cleavage of Myeloid cell leukemia 1 (Mcl-1), an anti-apoptotic protein belonging to the Bcl-2 family. wikipedia.org In studies using PC-3 cells, treatment with this compound resulted in the cleavage of Mcl-1 into smaller fragments of 24, 19, and 17 kDa, which may contribute to the apoptotic process. wikipedia.org Mcl-1 normally functions to prevent apoptosis by binding to and sequestering pro-apoptotic proteins. Caspase-mediated cleavage of Mcl-1 not only inactivates its protective function but can also generate pro-apoptotic fragments, thereby amplifying the death signal.

Interaction with Biological Nucleophiles and Macromolecules

This compound is classified as a cyclopentenone prostaglandin (B15479496) (CyPG). wikipedia.org A defining feature of this class of molecules is the presence of an α,β-unsaturated carbonyl group within the cyclopentenone ring structure. wikipedia.org This chemical feature renders the ring electrophilic, making it highly reactive towards biological nucleophiles. wikipedia.orgnih.gov

The primary mechanism of interaction is through a Michael addition reaction, where the electrophilic carbon atom in the cyclopentenone ring forms a covalent bond with a nucleophilic site on a macromolecule. wikipedia.orgfrontiersin.orgnih.gov The most common targets are the thiol groups of cysteine residues within proteins. wikipedia.orgfrontiersin.orgnih.gov This covalent modification, sometimes referred to as prostanylation, can significantly alter the structure and function of the target protein. By forming covalent adducts with key cellular proteins, such as transcription factors and enzymes involved in signaling pathways, this compound can directly modulate their activity. nih.gov This ability to covalently modify proteins represents a fundamental aspect of its mechanism of action, underlying many of its observed biological effects, including the induction of apoptosis and inflammation modulation. nih.gov

Role of the α-Haloacrolyl Moiety

The biological activity of this compound is intrinsically linked to its α-haloacrolyl moiety. nih.govresearchgate.netacs.orgnih.gov This functional group is a common feature in a variety of cytotoxic natural products. nih.govresearchgate.netacs.orgnih.gov The α-haloacrolyl group acts as a key electrophilic center, rendering the molecule susceptible to nucleophilic attack, which is a critical step in its mechanism of action. nih.gov The presence of the bromine atom in this moiety is crucial for the subsequent chemical transformations that lead to its biological effects. nih.govresearchgate.netacs.org

Mechanism of Conjugate Addition to Biological Thiols

This compound's mechanism is initiated by the conjugate addition of biological thiols to its α,β-unsaturated carbonyl system. nih.govresearchgate.netacs.orgnih.gov This reaction, a form of Michael addition, readily occurs with low molecular weight thiols, such as glutathione, and with cysteine residues within peptides and proteins. nih.govresearchgate.netacs.orgnih.govwikipedia.orgmasterorganicchemistry.com The thiol group acts as a nucleophile, attacking the β-carbon of the cyclopentenone ring. nih.govmasterorganicchemistry.com This initial step is a bioactivation process, transforming the relatively stable this compound into a more reactive intermediate within the cellular environment. nih.govresearchgate.netacs.org

Formation of DNA-Alkylating Episulfonium Ion Intermediates

Following the conjugate addition of a thiol, the resulting intermediate undergoes an intramolecular displacement of the bromide ion. nih.govresearchgate.netacs.orgnih.gov This intramolecular cyclization leads to the formation of a highly reactive episulfonium ion intermediate. nih.govresearchgate.netacs.orgnih.gov This three-membered ring containing a positively charged sulfur atom is a potent electrophile and is responsible for the DNA-alkylating properties of the compound. nih.govresearchgate.netacs.org The formation of this episulfonium ion is a critical step that links the initial interaction with thiols to the ultimate genotoxic effect. nih.govresearchgate.netacs.orgnih.gov

Generation of Labile Lesions at Deoxyguanosine Residues

The electrophilic episulfonium ion intermediate readily reacts with DNA, specifically targeting deoxyguanosine residues. nih.govresearchgate.netacs.orgnih.gov The N7 position of guanine (B1146940) is a common site for alkylation by such electrophiles. nih.gov This alkylation results in the formation of labile lesions in the DNA structure. nih.govresearchgate.netacs.orgnih.gov These lesions can disrupt the normal processes of DNA replication and transcription and can lead to strand cleavage under certain conditions, contributing to the cytotoxic effects of the compound. nih.gov The sequence specificity and the influence of salt concentration on the DNA alkylation further support the involvement of a charged episulfonium ion intermediate. nih.govresearchgate.netacs.org

Comparative Mechanistic Studies with Other Cyclopentenone Prostaglandins (B1171923)

Cyclopentenone prostaglandins (cyPGs), such as prostaglandins A1, A2, and Δ12-PGJ2, are known to suppress tumor cell growth and induce apoptosis. nih.govfrontiersin.org this compound has demonstrated significantly more potent anti-tumor activity in certain cancer cell lines compared to these other cyPGs. nih.gov For instance, in PC-3 prostate cancer cells, this compound was found to be 30 to 100 times more effective than PGA1, PGA2, and Δ12-PGJ2. nih.gov

Structure Activity Relationship Sar Investigations

Identification of Pharmacophoric Elements Critical for Activity

The biological activity of Bromovulone III is intrinsically linked to specific structural motifs, known as pharmacophoric elements. A key feature is the alkylidenecyclopentenone core. researchgate.net This structural element is essential for the observed antiproliferative and cytotoxic activities against various cell lines. researchgate.net The arrangement of atoms and functional groups within this core structure dictates the molecule's ability to interact with its biological targets. A pharmacophore model, which describes the necessary steric and electronic features for molecular recognition, highlights the importance of hydrogen bond donors and acceptors, as well as hydrophobic regions, in the interaction of ligands with their receptors. wikipedia.orgnih.gov The precise spatial arrangement of these features in this compound is crucial for its optimal interaction with target macromolecules, ultimately triggering a biological response. wikipedia.org

Impact of Halogen Substitutions (e.g., Bromine vs. Chlorine/Iodine) on Bioactivity

The presence and nature of halogen substituents on the clavulone skeleton significantly modulate the biological activity. Studies on related marine prostanoids have demonstrated that the introduction of a halogen at the C-10 position enhances antiproliferative and cytotoxic activities. researchgate.net A comparative analysis of halogenated analogs revealed a clear trend in potency. For instance, in a study comparing chlorovulone I, bromovulone I, and iodovulone I, the chlorovulone analog exhibited the highest activity, while the bromo and iodo analogs showed comparable, though slightly lower, potency. researchgate.netresearchgate.net This suggests that the electronegativity and size of the halogen atom play a crucial role in the molecule's interaction with its biological target. The general order of activity was found to be Cl > Br ≈ I > H, underscoring the positive contribution of halogenation to the bioactivity of these compounds. researchgate.net

Below is a data table summarizing the comparative bioactivity of halogenated prostanoids.

CompoundHalogen at C-10Relative Antiproliferative and Cytotoxic Activity
Chlorovulone IChlorineHighest
Bromovulone IBromineHigh (comparable to Iodovulone I)
Iodovulone IIodineHigh (comparable to Bromovulone I)
Clavulone I/IIHydrogenLower than halogenated analogs

This table illustrates the enhanced bioactivity observed upon halogenation at the C-10 position of the clavulone core structure, with chlorine providing the most significant increase in potency.

Stereochemical Requirements for Optimal Biological Response

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in the biological activity of this compound. libretexts.org While specific studies on the stereochemistry of this compound itself are limited, research on related chiral compounds underscores the importance of a specific stereoisomer for optimal biological response. libretexts.orgnih.gov Proteins, being chiral macromolecules, often exhibit a high degree of stereoselectivity when binding to ligands. libretexts.org For many biologically active molecules, only one enantiomer or diastereomer will fit correctly into the binding site of its target to elicit the desired effect. libretexts.orgnih.gov

Advanced Analytical Methodologies for Research

High-Resolution Spectroscopic Techniques for Metabolite Profiling in Complex Biological Samples

Metabolite profiling is essential for understanding how Bromovulone III is processed within a biological system. High-resolution spectroscopic techniques offer the sensitivity and specificity required to identify and quantify its metabolites in complex matrices like blood, urine, and tissue extracts. ccamp.res.in

Key among these methods are Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC). informaticsjournals.co.inchemrxiv.org NMR spectroscopy provides detailed structural information about metabolites without the need for chemical derivatization. chemrxiv.org Techniques like High-Resolution Magic Angle Spinning (HRMAS) NMR can even be used to analyze intact tissue samples, offering a direct view of the metabolic profile in its native environment. informaticsjournals.co.in

HRMS, particularly when using platforms like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass analyzers, provides exceptional mass accuracy (sub-ppm) and resolution (>30,000). chemrxiv.org This precision is critical for determining the elemental composition of unknown metabolites and distinguishing them from endogenous molecules. A generic full-scan HRMS data acquisition approach allows for the detection of predicted and unpredicted metabolites, which might otherwise be missed by targeted analyses. nih.gov This untargeted approach provides a global snapshot of the metabolic changes induced by the compound. prodigest.eu

Table 1: High-Resolution Spectroscopic Techniques for this compound Metabolite Analysis

TechniquePrincipleApplication to this compound ResearchKey Advantages
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to elucidate molecular structure.Structural identification of this compound metabolites in biological fluids or tissue extracts.Non-destructive; provides unambiguous structural information. chemrxiv.org
LC-HRMS Separates compounds by chromatography and detects them based on their precise mass-to-charge ratio.Identification and quantification of known and unknown metabolites in complex samples. informaticsjournals.co.inHigh sensitivity (pico- to nanomolar), high throughput, and broad metabolome coverage. informaticsjournals.co.in
HRMAS NMR A specialized NMR technique for semi-solid samples, like tissues, that reduces line-broadening to achieve high-resolution spectra.In situ metabolite profiling directly within tissue samples exposed to this compound.Minimal sample preparation; preserves the native metabolic state of the tissue. informaticsjournals.co.in

Advanced Chromatographic and Hyphenated Techniques for Isolation and Purification

The isolation of this compound from a crude synthesis mixture or a natural source, and the purification of its metabolites from biological samples, rely on advanced chromatographic techniques. column-chromatography.com These methods separate molecules based on their differential partitioning between a stationary phase and a mobile phase. researchgate.netuomustansiriyah.edu.iq

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of modern purification. researchgate.net UPLC, which uses columns with sub-2 µm particles, offers significantly higher resolution, speed, and sensitivity compared to traditional HPLC. researchgate.net The choice of stationary phase (e.g., reversed-phase C18, normal-phase silica) and mobile phase composition is optimized to achieve the best separation. cpur.in

For complex separations and the targeted isolation of low-abundance compounds, computer-assisted modeling can be employed to predict the optimal chromatographic conditions, accelerating method development and improving efficiency. nih.gov Once separated, fractions are collected and can be analyzed by other methods to confirm purity. column-chromatography.com Hyphenated techniques, primarily Liquid Chromatography-Mass Spectrometry (LC-MS), are invaluable as they combine the separation power of LC with the detection and identification capabilities of MS, allowing for the direct analysis of the column eluent. chemrxiv.org

Table 2: Chromatographic Techniques for this compound Isolation

TechniquePrinciple of SeparationRole in this compound Research
Column Chromatography Adsorption; separation based on polarity differences between the compound and the stationary phase. researchgate.netInitial, large-scale purification of this compound from crude reaction mixtures or extracts. nih.gov
UPLC/HPLC Partitioning; high-resolution separation based on analyte interaction with stationary and mobile phases under high pressure. researchgate.netFinal purification of this compound to high purity; isolation of individual metabolites from biological extracts.
Preparative HPLC Same as analytical HPLC but with larger columns and higher flow rates to isolate larger quantities of a substance.Obtaining milligram-to-gram quantities of pure this compound for further biological and structural studies. nih.gov

Imaging Modalities (e.g., Confocal Immunofluorescence Microscopy) for Cellular Localization and Target Engagement Studies

Understanding where a compound accumulates within a cell and whether it engages with its intended target is fundamental to deciphering its mechanism of action. Confocal immunofluorescence microscopy is a high-resolution imaging technique used to visualize the subcellular localization of specific molecules. bmfwf.gv.atnih.gov This method uses lasers to excite fluorescent probes and a pinhole to reject out-of-focus light, enabling the creation of sharp, optical sections of a cell. nih.gov

To study this compound, one could employ several strategies. If a specific antibody against this compound or its protein target is available, immunofluorescence can be used directly. The general procedure involves fixing the cells, permeabilizing their membranes to allow antibody entry, and then incubating with a primary antibody that binds the target. libretexts.org A secondary antibody, which is conjugated to a fluorescent dye and recognizes the primary antibody, is then added for visualization. libretexts.org Co-localization studies, where the cell is simultaneously stained for the compound and a specific organelle marker (e.g., for the nucleus or mitochondria), can reveal the precise subcellular compartment where the compound is active. researchgate.net

Computational Chemistry and Molecular Modeling Approaches

Computational methods provide powerful predictive tools that complement experimental research, offering insights into molecular interactions, reaction mechanisms, and structure-activity relationships at an atomic level. unipd.it

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. dergipark.org.tr This method is instrumental in forming hypotheses about a compound's mechanism of action. For this compound, docking studies would involve computationally placing the molecule into the active site of a hypothesized target enzyme. The process requires 3D structures of both the ligand (this compound) and the protein receptor, which is often obtained from crystallographic data in the Protein Data Bank. ajchem-a.com

Scoring functions are then used to estimate the binding energy, with lower energy scores typically indicating a more stable interaction. dergipark.org.tr Analysis of the resulting docked pose reveals key interactions, such as hydrogen bonds or hydrophobic contacts, between this compound and specific amino acid residues in the target's active site. rasayanjournal.co.in Such studies have been effectively used on analogous compounds like 3-bromopyruvate (B3434600) to understand their interactions with metabolic enzymes. nih.gov

While molecular mechanics methods are excellent for predicting conformations, quantum mechanical (QM) calculations are required to study processes involving the formation or breaking of chemical bonds. nih.gov QM methods, such as Density Functional Theory (DFT), can be used to model the reaction pathway of this compound with its biological target. nih.gov

These calculations can determine the geometry of transition states and calculate the activation energy of a reaction, providing a detailed understanding of its kinetic feasibility. unipd.it For this compound, QM calculations could be used to investigate the reactivity of its carbon-bromine bond, which may be crucial for its biological activity. For complex systems like an enzyme active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often used, where the reacting core is treated with high-level QM and the surrounding protein environment with more computationally efficient molecular mechanics. mpg.de

In silico models are used to predict the biological activity and other properties of a molecule based on its structure alone. Quantitative Structure-Activity Relationship (QSAR) is a prominent approach that develops mathematical models correlating chemical structures with biological activities. sci-hub.se The fundamental principle is that molecules with similar structures are likely to exhibit similar activities. nih.gov

To build a SAR model for this compound and its analogs, a set of related compounds with known activities would be used as a training set. Molecular descriptors (numerical representations of chemical information) are calculated for each compound, and machine learning algorithms are used to build a model that can predict the activity of new, untested compounds. frontiersin.org Additionally, computational tools can predict a "bioactivity score," which estimates the likelihood of a compound interacting with major drug target classes like GPCRs, ion channels, or kinases, providing an early assessment of its potential pharmacological profile. eijppr.com

Ecological and Biochemical Role in Marine Environment

Function as a Semiochemical in Clavularia viridis

Bromovulone III has been identified as a semiochemical for the soft coral Clavularia viridis. pherobase.com Semiochemicals are chemicals that convey a signal from one organism to another, modifying the behavior of the recipient. In the context of C. viridis, this compound is part of the coral's chemical communication system. pherobase.com While the precise behavioral responses elicited by this compound are a subject of ongoing research, it is understood to be involved in the intricate chemical language of this marine invertebrate. pherobase.compherobase.com The production of such compounds is a key aspect of how these sessile organisms interact with their environment.

The Pherobase, a database of pheromones and semiochemicals, lists this compound as a semiochemical used by Clavularia viridis, highlighting its role in the species' chemical signaling processes. pherobase.com This underscores the importance of chemical cues in the life of marine organisms, mediating interactions such as defense, competition, and reproduction.

Role in Inter-Species Chemical Communication and Defense Mechanisms

The production of secondary metabolites like this compound is a critical survival strategy for soft corals, which lack the physical skeletons of hard corals. nih.gov These compounds often serve as a potent chemical defense against predation. nih.govint-res.comgeomar.de Studies on various soft coral species have demonstrated that their chemical extracts can deter feeding by reef fishes. int-res.comlecaruff.com.br For instance, crude extracts from two Red Sea soft coral species significantly reduced predation in both field and aquarium experiments. int-res.com This defensive capability is crucial for the abundance and success of many soft coral species on coral reefs. int-res.comgeomar.de

Beyond deterring predators, these chemical compounds can also play a role in inter-species competition for space, a valuable resource in crowded reef environments. lecaruff.com.br Some soft corals release chemicals that have allelopathic effects, meaning they can inhibit the growth of or even cause necrosis in neighboring organisms like hard corals and other soft coral species. lecaruff.com.br This chemical warfare allows them to secure their position on the reef.

While direct studies on the specific anti-predator or allelopathic effects of purified this compound are not extensively detailed in the provided results, its nature as a prostanoid produced by a soft coral strongly suggests its involvement in these defensive strategies. mdpi.comresearchgate.net Marine prostanoids, as a class, are recognized for their defensive roles in marine invertebrates. mdpi.comresearchgate.net

Broader Ecological Implications of Prostanoid Production by Soft Corals

The production of prostanoids like this compound by soft corals such as Clavularia viridis has wider ecological significance. mdpi.comresearchgate.net These compounds are part of a vast arsenal (B13267) of bioactive secondary metabolites produced by marine organisms. vliz.benih.gov The diversity and potency of these chemicals highlight the intense competitive and predatory pressures present in marine ecosystems. nih.govlecaruff.com.br

The ecological success of many soft coral species can be attributed in large part to their sophisticated chemical defenses. int-res.comgeomar.de This chemical proficiency can influence the structure of benthic communities by mediating competitive interactions and deterring generalist predators. lecaruff.com.br The presence of these compounds can be a deciding factor in the ability of a soft coral species to thrive and even become dominant in a particular reef habitat. frontiersin.org

Furthermore, the study of these marine natural products has implications beyond marine ecology. The potent biological activities of compounds like this compound, including cytotoxic properties against various cancer cell lines, have made them a focus of biomedical research. vliz.beresearchgate.netresearchgate.net This highlights the potential of marine biodiversity as a source of novel therapeutic agents.

Future Research Directions and Conceptual Advancements

Elucidation of Novel Molecular Targets and Signaling Pathways

The primary mechanism of action for Bromovulone III appears to be the induction of apoptosis, or programmed cell death, through multiple signaling cascades. However, a complete understanding of its molecular interactions remains a critical area for future investigation.

Initial research has shown that this compound's anti-tumor activity is significantly more potent than other cyclopentenone prostaglandins (B1171923) like PGA1, PGA2, and delta12-PGJ2 in certain cancer cells. nih.gov In human prostate cancer cells, the compound induces apoptosis by causing a rapid clustering of the Fas receptor, which subsequently activates a caspase cascade involving caspase-8, caspase-9, and the executioner caspase-3. nih.govresearchgate.net This process is also associated with the cleavage of the pro-apoptotic protein Bid and the anti-apoptotic protein Mcl-1. nih.gov Notably, this Fas-mediated signaling does not appear to stem from direct DNA damage. nih.gov

In hepatocellular carcinoma cells, the mechanism involves the induction of endoplasmic reticulum (ER) stress. frontiersin.orgvliz.beairitilibrary.com This is evidenced by the activation of caspase-12 and the transcription factor GADD153/CHOP, which are markers for ER stress-mediated apoptosis. vliz.beairitilibrary.com This pathway also involves the activation of m-calpain and caspase-7, leading to mitochondrial swelling and depolarization. frontiersin.org Further studies have also pointed to a decrease in the Bcl-2/Bax ratio, which is another hallmark of apoptosis induction. researchgate.net The presence of an α-bromoacryloyl moiety in its structure is thought to be a key alkylating group that may act as a Michael acceptor, covalently modifying nucleophilic residues on its biological targets. nih.gov

Future research should aim to identify the direct binding partners of this compound, which could be achieved through techniques such as affinity chromatography-mass spectrometry. Unraveling the complete network of signaling pathways affected by this compound will be crucial for understanding its full biological activity and potential off-target effects.

Table 1: Known Molecular Targets and Signaling Pathways of this compound

Target Cell Line Key Molecular Targets Activated Signaling Pathways Cellular Outcome References
Prostate Cancer (PC-3) Fas Receptor, Caspase-8, Caspase-9, Caspase-3, Bid, Mcl-1 Fas-mediated extrinsic apoptosis Apoptosis researchgate.net, nih.gov, rjptonline.org
Hepatocellular Carcinoma (Hep3B, HepG2, HA22T) m-calpain, Caspase-7, Caspase-12, GADD153/CHOP, Mcl-1 Endoplasmic Reticulum (ER) Stress Apoptosis frontiersin.org, vliz.be, airitilibrary.com

Development of Scalable and Sustainable Synthetic Methodologies

The isolation of this compound from its natural marine source, the soft coral Clavularia viridis, is insufficient for extensive preclinical and potential clinical development. researchgate.net Therefore, the development of scalable and sustainable total synthesis methods is a high-priority research direction. Future synthetic strategies should focus on efficiency, cost-effectiveness, and environmental sustainability.

Modern synthetic approaches such as flow chemistry and microreactor technology offer precise control over reaction conditions, which can lead to higher yields, improved safety, and easier scalability compared to traditional batch chemistry. beilstein-journals.org The principles of green chemistry, including the use of renewable solvents and energy-efficient catalytic processes, should be integrated into synthetic designs. mdpi.comrsc.org For instance, developing catalytic methods that minimize the use of hazardous reagents and reduce waste streams is essential for a sustainable production pipeline. rsc.org Furthermore, advanced strategies like mechanochemistry, which uses mechanical force to drive chemical reactions, could offer solvent-free or low-solvent synthetic routes, further enhancing the sustainability of the process. sciencesconf.org

Application as a Chemical Biology Tool for Pathway Dissection

Beyond its direct therapeutic potential, this compound can serve as a valuable chemical biology tool to investigate the intricacies of cellular signaling pathways. scispace.comepfl.ch Chemical biology utilizes small molecules to perturb and study biological processes in living systems. epfl.chebi.ac.uk

Given its specific mechanisms of action, this compound is well-suited for dissecting the pathways of apoptosis. For example, its ability to induce Fas receptor clustering without causing DNA damage makes it a specific probe for studying the initial steps of the extrinsic apoptosis pathway. nih.gov Similarly, its capacity to trigger ER stress-mediated apoptosis allows for focused investigation of the unfolded protein response and its connection to cell death. vliz.be By using this compound in conjunction with genetic and proteomic techniques, researchers can map the connections between the Fas pathway, ER stress, and mitochondrial dysfunction, providing a clearer picture of how these systems are integrated.

Exploration of Chemo-enzymatic Synthesis Approaches

Chemo-enzymatic synthesis, which combines the precision of enzymatic reactions with the versatility of chemical synthesis, presents a promising avenue for producing complex and stereochemically rich molecules like this compound. beilstein-journals.org Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, which is often difficult to achieve with purely chemical methods. beilstein-journals.orgrsc.org

Future research could explore using enzymes for key steps in the synthesis of the this compound scaffold, such as stereoselective cyclizations or late-stage functionalizations. beilstein-journals.org This could involve identifying or engineering enzymes, like lipases or oxidoreductases, that can perform specific transformations on synthetic intermediates. frontiersin.orgnih.gov A chemo-enzymatic approach could significantly shorten synthetic routes, improve yields, and facilitate the creation of analogs for structure-activity relationship (SAR) studies by allowing for precise modifications to the core structure.

Integration of Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic view of this compound's cellular impact, future studies must integrate multi-omics data. frontiersin.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive model of the biological system's response to the compound. researchgate.netmdpi.com

By treating cancer cells with this compound and subsequently analyzing changes at the RNA (transcriptomics), protein (proteomics), and metabolite (metabolomics) levels, researchers can identify the full spectrum of cellular perturbations. medrxiv.org This systems-level view can uncover previously unknown molecular targets, reveal novel signaling pathways, identify potential biomarkers for drug sensitivity or resistance, and provide a more complete understanding of the compound's mechanism of action. frontiersin.orgmedrxiv.org This integrated approach is crucial for advancing from a single-pathway understanding to a comprehensive, systems-wide perspective of the drug's effects.

Q & A

Q. What spectroscopic methods are most reliable for characterizing Bromovulone III’s structure, and how can researchers validate purity?

  • Methodological Guidance : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) with high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. Validate purity via high-performance liquid chromatography (HPLC) with a UV-Vis detector (≥95% purity threshold). Cross-reference spectral data with synthetic intermediates or published analogs to resolve ambiguities .

Q. How should researchers design in vitro assays to assess this compound’s bioactivity against cancer cell lines?

  • Methodological Guidance : Use dose-response experiments (e.g., 0.1–100 µM range) with triplicate technical replicates. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle). Measure IC₅₀ values via MTT or resazurin assays, and validate results with apoptosis markers (Annexin V/PI staining). Account for batch-to-batch variability in compound solubility .

Q. What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

  • Methodological Guidance : Address stereochemical complexity by optimizing catalyst systems (e.g., chiral ligands for asymmetric synthesis). Monitor reaction progress via thin-layer chromatography (TLC) and adjust solvent polarity (e.g., DCM/MeOH gradients). Purify intermediates using flash chromatography or recrystallization. Publish detailed synthetic protocols to enhance reproducibility .

Q. Which computational tools are suitable for predicting this compound’s reactivity with biological targets?

  • Methodological Guidance : Employ density functional theory (DFT) to model its α,β-unsaturated carbonyl’s electrophilicity. Use molecular docking (AutoDock Vina, Schrödinger) to predict binding affinities for enzymes like kinases or proteases. Validate predictions with in vitro inhibition assays .

Q. How can researchers ensure stability of this compound in cell culture media for long-term studies?

  • Methodological Guidance : Conduct stability assays by incubating the compound in media (e.g., DMEM + 10% FBS) at 37°C. Sample at 0, 6, 12, 24, and 48 hours; quantify degradation via HPLC. Use antioxidants (e.g., ascorbic acid) or serum-free buffers if instability is observed .

Advanced Research Questions

Q. How do contradictory reports on this compound’s cytotoxicity across studies arise, and how can they be reconciled?

  • Methodological Guidance : Evaluate variables such as cell line genetic backgrounds (e.g., p53 status), culture conditions (hypoxia vs. normoxia), and compound source (synthetic vs. natural extraction). Perform meta-analyses of published IC₅₀ values and use standardized reporting guidelines (e.g., MIAME) .

Q. What experimental strategies can elucidate this compound’s mechanism of action when proteomic data conflicts with phenotypic observations?

  • Methodological Guidance : Integrate transcriptomics (RNA-seq) with phosphoproteomics to identify signaling pathways. Use CRISPR-Cas9 knockouts of putative targets to validate causality. Employ time-course experiments to distinguish primary effects from secondary adaptations .

Q. How can researchers design comparative studies to evaluate this compound’s efficacy against structurally related compounds (e.g., Punaglandins)?

  • Methodological Guidance : Apply the PICO framework:
  • Population : Specific cancer cell lines (e.g., MDA-MB-231).
  • Intervention : this compound vs. Punaglandin 2/4.
  • Comparison : Equimolar doses, same exposure time.
  • Outcome : Apoptosis rates, mitochondrial membrane potential.
    Use ANOVA with post-hoc Tukey tests for statistical rigor .

Q. What in vivo models are appropriate for studying this compound’s pharmacokinetics and toxicity?

  • Methodological Guidance : Use murine xenograft models for bioavailability studies. Collect plasma at timed intervals post-administration (IV vs. oral) for LC-MS/MS pharmacokinetic profiling. Assess toxicity via histopathology of liver/kidney tissues and serum ALT/AST levels .

Q. How can researchers resolve discrepancies in reported covalent binding sites of this compound across proteomic datasets?

  • Methodological Guidance : Perform competitive labeling assays with thiol-reactive probes (e.g., iodoacetamide). Use isotopic tandem mass tags (TMT) for quantitative proteomics. Validate hits with site-directed mutagenesis of cysteine residues in candidate proteins .

Key Considerations for Data Interpretation

  • Statistical Rigor : Report exact p-values and confidence intervals; avoid dichotomous "significant/non-significant" claims without context .
  • Reproducibility : Share raw data (spectra, dose-response curves) in public repositories (e.g., Zenodo) and adhere to FAIR principles .
  • Ethical Compliance : Obtain institutional approval for animal studies (IACUC) and human cell line use (IRB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.